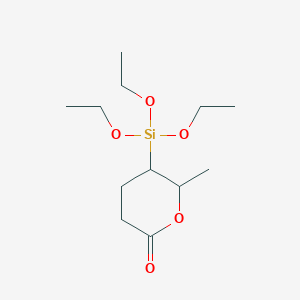
6-Methyl-5-(triethoxysilyl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-5-(triethoxysilyl)oxan-2-one is an organosilicon compound with a unique structure that combines both organic and inorganic elements
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(triethoxysilyl)oxan-2-one typically involves the reaction of 6-methyl-5-oxan-2-one with triethoxysilane under specific conditions. The reaction is usually catalyzed by a transition metal catalyst such as palladium or platinum to facilitate the formation of the Si-O bond. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of an appropriate solvent to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-5-(triethoxysilyl)oxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane compounds with different functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-5-(triethoxysilyl)oxan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of advanced materials and catalysts.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and biomedical implants.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-5-(triethoxysilyl)oxan-2-one involves the interaction of the triethoxysilyl group with various molecular targets. The compound can form stable bonds with hydroxyl groups on surfaces, leading to the formation of siloxane linkages. These interactions are crucial for its applications in surface modification and material science.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-5-octen-2-one: Another organosilicon compound with a similar structure but different functional groups.
6-Methyloxan-2-one: A related compound without the triethoxysilyl group, used in different chemical applications.
Uniqueness
6-Methyl-5-(triethoxysilyl)oxan-2-one is unique due to the presence of the triethoxysilyl group, which imparts distinct chemical reactivity and potential for surface modification. This makes it particularly valuable in applications requiring strong adhesion and stability.
Propiedades
Número CAS |
150241-73-9 |
|---|---|
Fórmula molecular |
C12H24O5Si |
Peso molecular |
276.40 g/mol |
Nombre IUPAC |
6-methyl-5-triethoxysilyloxan-2-one |
InChI |
InChI=1S/C12H24O5Si/c1-5-14-18(15-6-2,16-7-3)11-8-9-12(13)17-10(11)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
YWCBUVRQIPCSOF-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C1CCC(=O)OC1C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R)-2,3-bis[(2-methoxybenzoyl)oxy]butanedioic acid](/img/structure/B14260213.png)
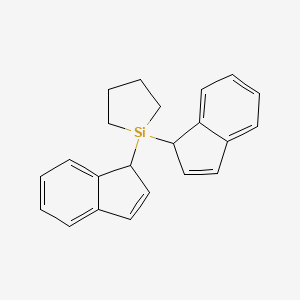
![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
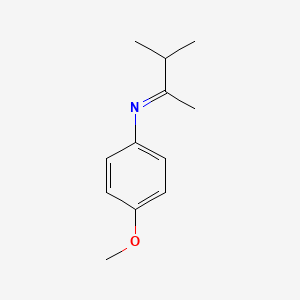
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
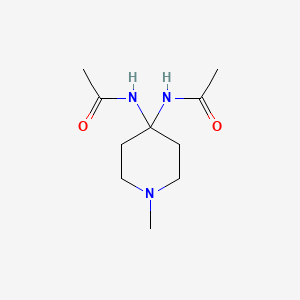
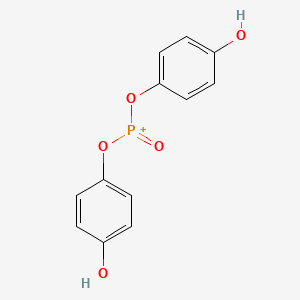
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
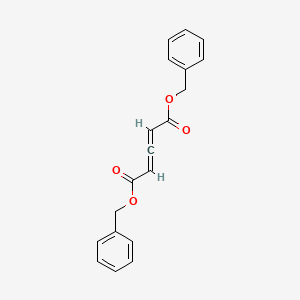
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)

![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)

